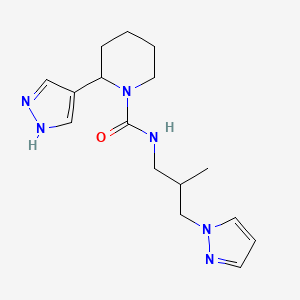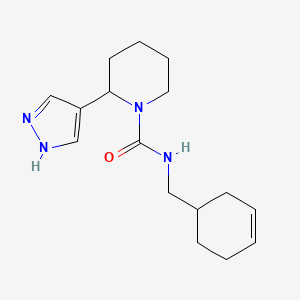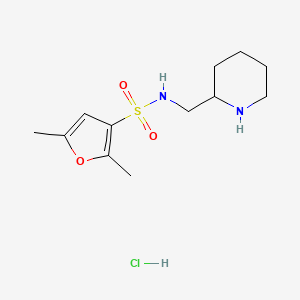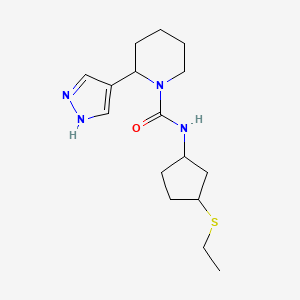![molecular formula C15H26N4O B7642846 N-methyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B7642846.png)
N-methyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]piperidine-4-carboxamide, also known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MP-10 is a piperidine-based compound that has been synthesized through a specific method and has been found to have unique biochemical and physiological effects.
Mécanisme D'action
N-methyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]piperidine-4-carboxamide has been found to act as a potent and selective agonist for the κ-opioid receptor. This receptor is involved in the regulation of pain, stress, and addiction. This compound binds to the κ-opioid receptor and activates it, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have unique biochemical and physiological effects, including analgesia, sedation, and dysphoria. These effects are mediated through the activation of the κ-opioid receptor and the subsequent modulation of various signaling pathways in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]piperidine-4-carboxamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for the κ-opioid receptor, which allows for precise and specific experimental manipulation. However, one limitation is its potential for inducing dysphoria, which can complicate experimental outcomes.
Orientations Futures
There are several future directions for research on N-methyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]piperidine-4-carboxamide. One direction is to further investigate its mechanisms of action and the downstream signaling pathways involved. Another direction is to study its effects on specific cell types and tissues. Additionally, there is potential for the development of new drugs based on the structure of this compound that may have improved efficacy and fewer side effects.
Méthodes De Synthèse
N-methyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]piperidine-4-carboxamide is synthesized through a multi-step process that involves the reaction of piperidine with various reagents. The first step involves the reaction of piperidine with 1-methyl-3-propan-2-ylpyrazol-4-carboxaldehyde to form an intermediate product. This intermediate product is then subjected to N-methylation using dimethyl sulfate, resulting in the formation of this compound.
Applications De Recherche Scientifique
N-methyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]piperidine-4-carboxamide has been found to have potential applications in various scientific research areas, including neuroscience, pharmacology, and toxicology. In neuroscience, this compound has been used to study the role of specific receptors in the brain and their effects on behavior. In pharmacology, this compound has been used to study the efficacy of new drugs and their mechanisms of action. In toxicology, this compound has been used to study the effects of various compounds on cells and tissues.
Propriétés
IUPAC Name |
N-methyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O/c1-11(2)14-13(10-19(4)17-14)9-18(3)15(20)12-5-7-16-8-6-12/h10-12,16H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMILDFDLENKFMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1CN(C)C(=O)C2CCNCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B7642764.png)
![N-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-methylsulfonylaniline](/img/structure/B7642765.png)
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-(2-phenylethynyl)aniline](/img/structure/B7642784.png)
![3-[2-Fluoro-6-(propan-2-ylamino)anilino]-1-methylpyrrolidin-2-one](/img/structure/B7642790.png)

![2-(1H-pyrazol-4-yl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]piperidine-1-carboxamide](/img/structure/B7642798.png)

![N-[(3-nitrophenyl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642812.png)


![N-[1-(2,5-dimethylfuran-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642833.png)


![(2S)-2-amino-N,3-dimethyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]butanamide;hydrochloride](/img/structure/B7642857.png)